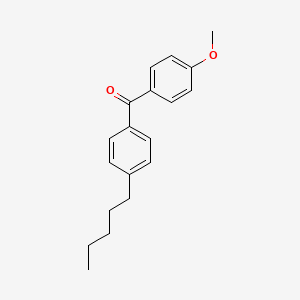

4-Methoxy-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .Molecular Structure Analysis

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .Wissenschaftliche Forschungsanwendungen

UV Absorbers and Sunscreens

4-Methoxybenzophenone is commonly employed as a UV absorber in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects of sunlight, including premature aging and skin cancer .

Photoinitiators in Polymer Chemistry

In polymer chemistry, 4-methoxybenzophenone acts as a photoinitiator. When exposed to UV light, it initiates polymerization reactions, leading to the cross-linking of monomers and the formation of durable coatings, adhesives, and photoresists .

Photostabilizers for Plastics and Polymers

Due to its UV-absorbing properties, 4-methoxybenzophenone is used as a photostabilizer in plastics and polymers. It prevents photo-degradation by absorbing UV radiation, thus extending the lifespan of materials exposed to sunlight .

Flavor and Fragrance Enhancer

The compound contributes to the flavor and fragrance industry. It imparts a mild, sweet, and floral scent, making it useful in perfumes, colognes, and scented products .

Organic Synthesis and Medicinal Chemistry

Researchers utilize 4-methoxybenzophenone as a building block in organic synthesis. It participates in reactions to create more complex molecules, including pharmaceutical intermediates. Its presence in drug discovery and medicinal chemistry is noteworthy .

Green Synthesis of Benzophenones

Interestingly, 4-methoxybenzophenone can be synthesized using a green approach. Researchers have developed an efficient method involving benzoic acid as an acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method minimizes environmental impact and produces high yields of 4-methoxybenzophenone .

Wirkmechanismus

The benzophenone moiety in 4-Methoxy-4’-n-pentylbenzophenone serves as a UV-absorbing chromophore.

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIDYVRSWPDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641489 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

64357-56-8 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

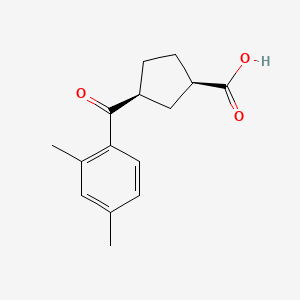

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)